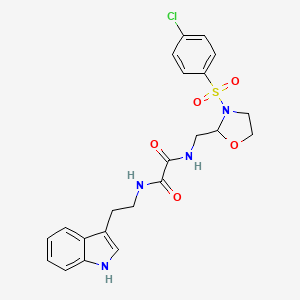
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H23ClN4O5S and its molecular weight is 490.96. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Mild and Safer Synthetic Methodologies
Researchers have developed milder and safer synthetic methodologies for the preparation of sulfamides, utilizing N-substituted oxazolidin-2-one derivatives. This approach offers a more convenient alternative for large-scale synthesis, avoiding the use of strong electrophilic and hazardous reagents traditionally employed in sulfamide synthesis. These methods underscore the importance of electronic effects in determining transsulfamoylation reactivity, highlighting the potential for creating diverse sulfamide structures with varied functional applications (Borghese et al., 2006).
Antibacterial Activity
Oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties have been synthesized and evaluated for their antimicrobial activity . Notably, some compounds exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, demonstrating the potential of these derivatives as novel antibacterial agents. This research provides insight into the design and application of oxazolidinone derivatives with enhanced antibacterial properties (Karaman et al., 2018).
Versatile Reagents for Chiral Discrimination
A study on bifunctional macrocycles revealed their effectiveness as chiral solvating agents, capable of distinguishing enantiomers in NMR analysis. This versatility is crucial for the structural analysis and synthesis of chiral compounds, including those related to the compound of interest. Such reagents can facilitate the development of more efficient and selective synthetic pathways for chiral drug molecules (Ema et al., 2007).
Synthesis of Novel Heterocyclic Compounds
Research on the synthesis of new heterocyclic compounds containing a sulfonamido moiety aimed at developing potential antibacterial agents showcases the broad applicability of related chemical structures in therapeutic contexts. These studies not only expand the chemical diversity of antibacterial compounds but also contribute to the ongoing search for new treatments against resistant bacterial strains (Azab et al., 2013).
Catalysis and Regioselectivity in Synthesis
Innovations in catalysis, such as the iron-catalyzed aminohydroxylation of olefins , offer new pathways for synthesizing 1,2-aminoalcohols with controlled regioselectivity. These methodologies provide valuable tools for the selective synthesis of compounds, potentially including derivatives of the compound of interest, highlighting the versatility of catalytic strategies in organic synthesis (Williamson & Yoon, 2010).
Propriétés
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O5S/c23-16-5-7-17(8-6-16)33(30,31)27-11-12-32-20(27)14-26-22(29)21(28)24-10-9-15-13-25-19-4-2-1-3-18(15)19/h1-8,13,20,25H,9-12,14H2,(H,24,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGHBKYNSXKMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

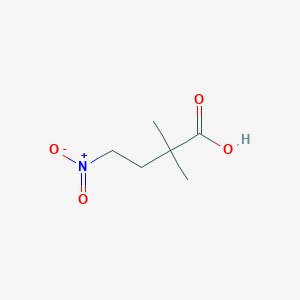
![(E)-N-[1-[1-(4-Cyanophenyl)-5-methylpyrazol-4-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2649631.png)
![Ethyl 4-({[(5-{[(4-chlorophenoxy)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2649632.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2649633.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2649634.png)
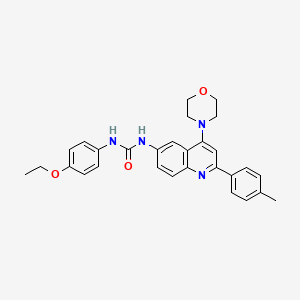


![(E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one](/img/structure/B2649641.png)

![2-[3-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B2649643.png)
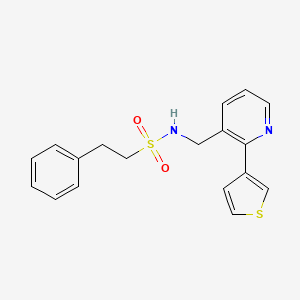
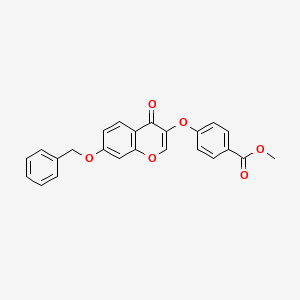
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2649651.png)